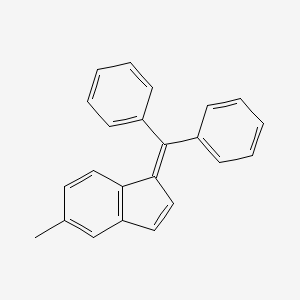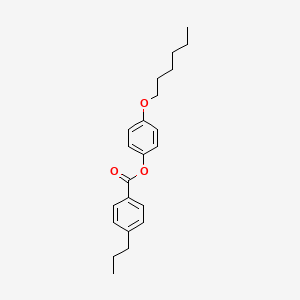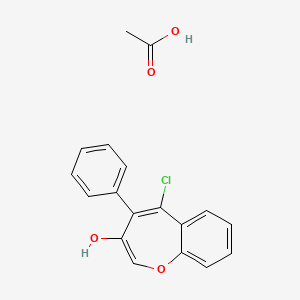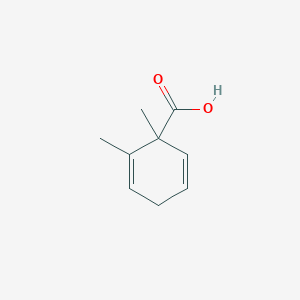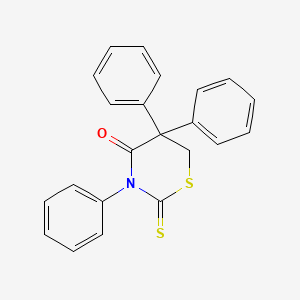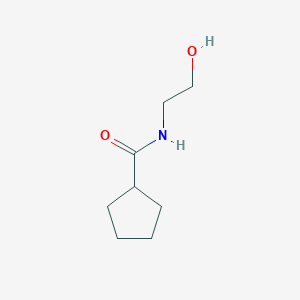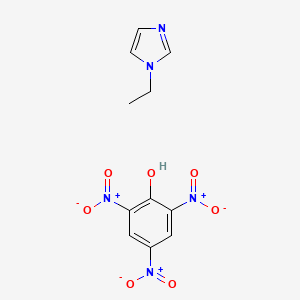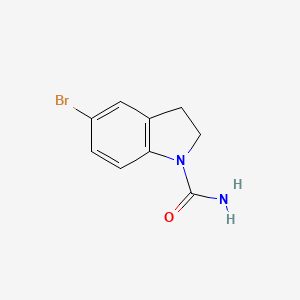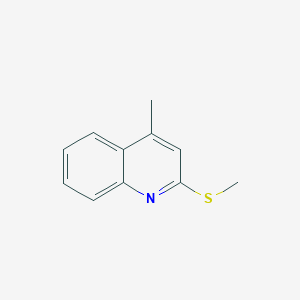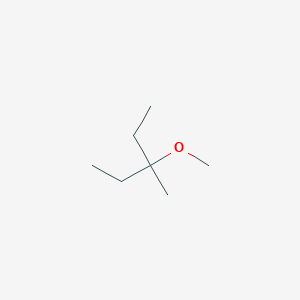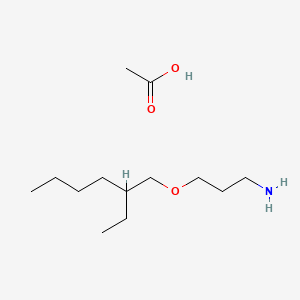
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate is a chemical compound with the molecular formula C13H27NO2 and a molecular weight of 229.3590 . It is also known by other names such as 3-(2-Ethylhexyloxy)-propylamine, N-acetate, and 2-Ethylhexyl 3-acetaminopropyl ether . This compound is a primary aliphatic amine where the hydroxy group of 3-aminopropan-1-ol is replaced by a (2-ethylhexyl)oxy group .
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate involves the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the (2-ethylhexyl)oxy group . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the (2-ethylhexyl)oxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biochemical and physiological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-((2-ethylhexyl)oxy)-, acetate can be compared with similar compounds such as:
3-aminopropan-1-ol: The hydroxy group in this compound is not replaced by the (2-ethylhexyl)oxy group.
2-ethylhexanol: This compound lacks the aminopropyl group.
3-(2-ethylhexoxy)propan-1-amine: Similar structure but without the acetate group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
51755-37-4 |
|---|---|
Molekularformel |
C13H29NO3 |
Molekulargewicht |
247.37 g/mol |
IUPAC-Name |
acetic acid;3-(2-ethylhexoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-3-5-7-11(4-2)10-13-9-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
JLCVIBWCTKPHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


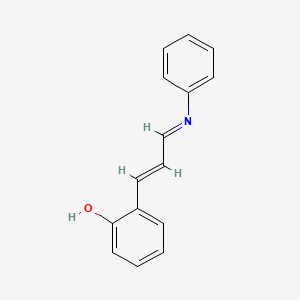
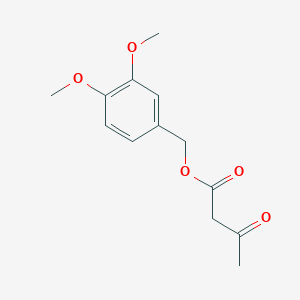
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
